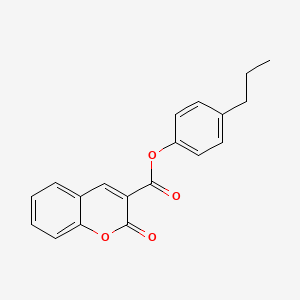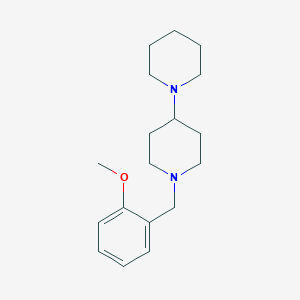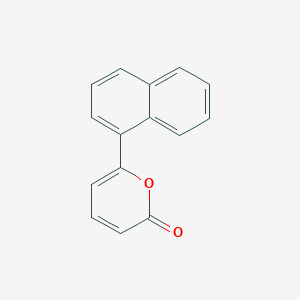
6-(1-naphthyl)-2H-pyran-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphtho[1,8-bc]pyran derivatives, closely related to 6-(1-naphthyl)-2H-pyran-2-one, has been achieved through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes. This method relies on the hydroxy groups to direct regioselective C-H bond cleavage, resulting in efficient and straightforward synthesis (Mochida et al., 2010). Additionally, a one-pot synthesis of related compounds utilizing a three-component condensation reaction of β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin has been reported, offering good to excellent yields and short reaction times (Wan et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives of 6-(1-naphthyl)-2H-pyran-2-one, such as 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, has been characterized by the flattened boat conformation of the heterocyclic pyran ring. The dihedral angles between the naphthalene substituent and the heterocyclic ring highlight the steric hindrance and structural diversity within this class of compounds (Nesterov et al., 2007).
Chemical Reactions and Properties
The Diels-Alder reaction of 6-amino-2H-pyran-2-ones with diethyl acetylenedicarboxylate, 1,4-naphthoquinone, and N-phenylmaleimide showcases the reactivity of these compounds. This reaction follows different pathways, leading to a diverse range of structurally varied products and demonstrating the chemical versatility of the 6-(1-naphthyl)-2H-pyran-2-one derivatives (Khatri & Samant, 2014).
Applications De Recherche Scientifique
Cholesterol Regulation
A study conducted by Prugh et al. (1990) explored compounds related to 6-(1-naphthyl)-2H-pyran-2-one, specifically trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones. These compounds exhibited inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. The study suggests potential applications in cholesterol regulation and cardiovascular health (Prugh et al., 1990).
Structural Analysis and Tautomerism
Brbot-Šaranović et al. (2001) investigated isomeric enaminones derived from compounds similar to 6-(1-naphthyl)-2H-pyran-2-one. Their research focused on the structural characterization, revealing insights into tautomerism and intramolecular hydrogen bonding. Such studies are essential in understanding molecular behavior and could have implications in materials science and drug design (Brbot-Šaranović et al., 2001).
Dimerization Studies
Cotterill et al. (1998) explored the dimerization of 6-substituted 2,2-dimethyl-2H-naphtho[1,2-b]pyrans, which are structurally related to 6-(1-naphthyl)-2H-pyran-2-one. Understanding the dimerization process of these compounds can lead to novel applications in polymer science and material engineering (Cotterill et al., 1998).
Photochemical and Photophysical Properties
Aiken et al. (2014) studied the photochemical properties of 2H-naphtho[1,2-b]pyran derivatives, closely related to 6-(1-naphthyl)-2H-pyran-2-one. They investigated the photomerocyanine formation, a process essential in understanding light-induced molecular changes. This research could have implications in photochemistry and the development of light-responsive materials (Aiken et al., 2014).
Gold-Catalyzed Cyclization
Li et al. (2020) demonstrated the gold(i)-catalyzed cyclization of compounds related to 6-(1-naphthyl)-2H-pyran-2-one. This method represents an efficient approach for the synthesis of complex polycyclic compounds, potentially useful in organic synthesis and pharmaceutical research (Li et al., 2020).
Propriétés
IUPAC Name |
6-naphthalen-1-ylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSCVJZCYTXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(naphthalen-1-yl)-2H-pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)
![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)
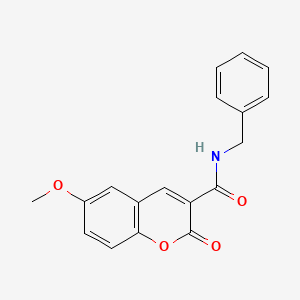
![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)
![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)

![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)
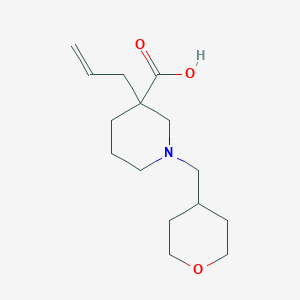
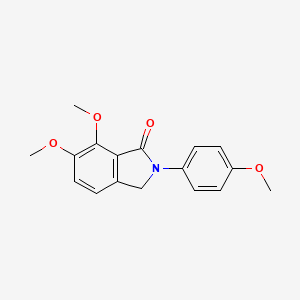
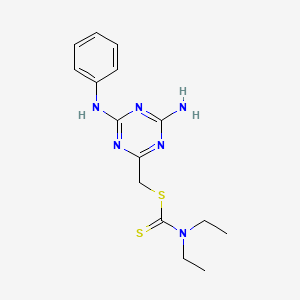
![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)
